molecular formula C13H8ClF3N2O B5529072 N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide

Cat. No.: B5529072
M. Wt: 300.66 g/mol
InChI Key: DEYUGUMOVBRVJE-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide is an organic compound with the molecular formula C13H8ClF3N2O. This compound is characterized by the presence of a nicotinamide moiety substituted with a 2-chloro-5-trifluoromethyl-phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide typically involves the reaction of 2-chloro-5-trifluoromethyl-aniline with nicotinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like DMF (dimethylformamide).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors or other proteins

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-10-4-3-9(13(15,16)17)6-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYUGUMOVBRVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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